molecular formula C27H46O5 B1261140 (25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid

(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid

Cat. No. B1261140
M. Wt: 450.7 g/mol
InChI Key: CNWPIIOQKZNXBB-WBYPBBSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid is a 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid. It is a conjugate acid of a (25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oate.

Scientific Research Applications

Bile Acid Biosynthesis

(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid, commonly associated with bile acid biosynthesis, plays a pivotal role in the metabolism of cholesterol. In the study by Hanson (1971), this compound was highlighted as a metabolic product of cholesterol, predominantly transforming into chenodeoxycholic acid in humans. Another study by Gustafsson and Sjöstedt (1978) emphasized the stereospecificity of microsomal "26"-hydroxylation in bile acid biosynthesis, highlighting the precise enzymatic actions involved in the conversion process. The synthesis of coenzyme A esters of related compounds was explored by Kurosawa et al. (2001) to study side chain cleavage in bile acid biosynthesis, providing insights into the structural intricacies of these molecules during metabolism (Hanson, 1971) (Gustafsson & Sjöstedt, 1978) (Kurosawa et al., 2001).

Cholesterol Metabolism and Catabolism

The compound's involvement in cholesterol metabolism and catabolism was further examined by Mendelsohn & Mendelsohn (1969), who identified that rat liver can metabolize cholesterol to both 25-d- and 25-l-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoic acid, suggesting its role as a potential intermediary in the synthesis of bile acids from cholesterol. This underlines the compound's importance in the broader context of lipid metabolism and its potential implications in understanding cholesterol-related disorders (Mendelsohn & Mendelsohn, 1969).

Role in Steroid Biosynthesis

Dayal et al. (1978) elucidated the role of (25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid in steroid biosynthesis. Their work on the preparation of certain 5beta-cholestane triols, starting from a compound closely related to (25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid, shed light on the intricate steps involved in bile acid and steroid biosynthesis. This emphasizes the compound's relevance in understanding the biochemical pathways leading to various biologically significant steroids (Dayal et al., 1978).

properties

Molecular Formula

C27H46O5

Molecular Weight

450.7 g/mol

IUPAC Name

(2R,6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16-,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1

InChI Key

CNWPIIOQKZNXBB-WBYPBBSPSA-N

Isomeric SMILES

C[C@H](CCC[C@@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid
Reactant of Route 2
(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid
Reactant of Route 3
(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid
Reactant of Route 4
(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid
Reactant of Route 5
(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid
Reactant of Route 6
(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid

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